4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine involves intricate reactions utilizing phenylsulfonyl and tetrahydropyridine moieties. For instance, the synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, a related compound, is achieved through the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions, highlighting the role of phenylsulfonyl groups in the regiochemistry of aromatic nucleophilic substitution (Ranjbar‐Karimi & Poorfreidoni, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine, such as the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, reveals a half-chair conformation of the reduced pyridine ring. This conformational feature, along with the relative orientation of substituents like the methylsulfonyl group, is crucial for understanding the chemical behavior and interaction potential of these molecules (Sagar et al., 2017).
Chemical Reactions and Properties
The reactivity of phenylsulfonyl-substituted tetrahydropyridines involves a variety of chemical reactions, including aromatic nucleophilic substitution and cycloaddition reactions. These reactions often result in polysubstituted tetrahydropyridines, demonstrating the synthetic utility of these compounds in creating complex molecular architectures (Padwa et al., 1991).
Physical Properties Analysis
The physical properties of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine and related compounds, such as solubility, melting point, and crystallinity, are influenced by the molecular structure, particularly the conformation of the tetrahydropyridine ring and the nature of substituents. These properties are essential for determining the compound's suitability for further chemical modifications and applications (Coombs et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and functional group compatibility, of 4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine, are closely related to its molecular structure. The presence of the methylsulfonyl group, for example, significantly impacts the compound's nucleophilic and electrophilic reaction sites, facilitating a wide range of chemical transformations and applications in synthesis (An & Wu, 2017).
Scientific Research Applications
Anticancer Properties
A study emphasized the importance of tetrahydropyridine (THP) derivatives in the pharmaceutical field, especially their role as potential antimicrobial, antifungal, anti-inflammatory, and anticancer agents. The research highlighted the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation for anticancer activities. The study revealed moderate cytotoxicity of the novel compounds on MCF-7 breast cancer cell lines, suggesting their potential as anticancer agents (Redda & Gangapuram, 2007).
Pharmacological Characteristics
Another study reviewed the synthesis and pharmacological properties of THP derivatives. This review discussed the broad biological activity of these compounds, including the discovery of neurotoxic properties of certain THP derivatives and their potential as drug candidates, highlighting the significance of THP moiety in drug development (Mateeva, Winfield, & Redda, 2005).
Structural and Molecular Studies
Further research focused on the molecular conformations and hydrogen bonding of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. The study detailed the different conformations and intermolecular interactions, contributing to the understanding of structural characteristics of such compounds (Sagar et al., 2017).
Oxidative Reactions and Synthesis
Research on the oxidative reactions and synthesis of 3-Hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine highlighted its formation through oxidation processes. The study also explored the oxidative conversions of the product formed, contributing to the understanding of chemical reactions and transformations of THP derivatives (Soldatenkov et al., 2003).
properties
IUPAC Name |
4-(3-methylsulfonylphenyl)-1-propyl-3,6-dihydro-2H-pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-7,12H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZAGNOUGPIQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CC(=CC=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586512 | |
Record name | 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
346688-39-9 | |
Record name | 4-[3-(Methanesulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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